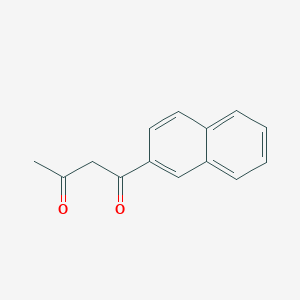

1-Naphthalen-2-ylbutane-1,3-dione

描述

1-Naphthalen-2-ylbutane-1,3-dione is an organic compound with the molecular formula C14H12O2. It is a derivative of naphthalene, characterized by the presence of a butane-1,3-dione moiety attached to the naphthyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions

1-Naphthalen-2-ylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acylation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反应分析

Preparation of α,α-Difluoroketones

1-Naphthalen-2-ylbutane-1,3-dione undergoes fragmentation in the presence of triethylamine (Et₃N) to yield α,α-difluoroketones. This reaction proceeds via cleavage of the β-diketone framework under mild conditions:

-

Conditions : MeCN, Et₃N (1.5 eq.), 24 hours at RT.

-

Product : 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one.

Table 1: Fragmentation Reaction Data

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound | 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one | 91 |

Nitrosation Reactions

The compound reacts with sodium nitrite (NaNO₂) in acetic acid to form oxime derivatives:

-

Conditions : Acetic acid, 14°C, 4 hours.

-

Product : 2-(Hydroxyimino)-1-(naphthalen-1-yl)butane-1,3-dione.

Mechanistic Insight : Electrophilic attack by nitrosonium ion (NO⁺) at the α-carbon of the β-diketone generates the oxime.

Aldol-Type Condensation

The diketone participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated diketones:

-

Example : Reaction with benzaldehyde yields (Z)-2-(Naphthalen-2-ylmethylene)-1-phenylbutane-1,3-dione.

-

Conditions : THF, dibenzo-18-crown-6, reflux.

Table 2: Condensation Products

| Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (Z)-2-(Naphthalen-2-ylmethylene)-1-phenylbutane-1,3-dione | 78 |

Cyclocondensation with Hydrazines

Reaction with alkylhydrazines produces pyrazole derivatives, demonstrating regioselectivity based on reaction conditions:

-

Conditions : Ethanol, reflux.

-

Products :

Table 3: Pyrazole Derivatives from Hydrazine Reactions

| Hydrazine | Major Product | Yield (%) |

|---|---|---|

| Methylhydrazine | 3-(Naphthalen-1-yl)-1-methyl-1H-pyrazole | 85 |

| Phenylhydrazine | 5-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole | 30 |

Coordination Chemistry

The β-diketone acts as a ligand in metal complexes:

-

Example : Formation of a propylammonium salt via deprotonation.

-

Structure : The enolate form stabilizes through conjugation with the naphthyl group .

Quantum-Chemical Insights

DFT studies reveal the electrophilic reactivity of carbonyl groups in this compound:

科学研究应用

Medicinal Chemistry

Anticancer Activity

1-Naphthalen-2-ylbutane-1,3-dione derivatives have shown promise in the development of anticancer agents. Studies indicate that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been evaluated for their ability to target specific cancer pathways, demonstrating effective cytotoxicity against various cancer cell lines.

Case Study: Synthesis of Anticancer Agents

In a study published in Medicinal Chemistry, researchers synthesized a series of this compound derivatives and evaluated their biological activity against breast cancer cells. The results indicated that certain modifications to the naphthalene moiety enhanced the compound's potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Electronics

Dye Sensitizers in Solar Cells

The compound serves as an effective electron acceptor in dye-sensitized solar cells (DSSCs). Its structural properties allow it to function as a sensitizer that absorbs sunlight and converts it into electrical energy. The incorporation of this compound into the dye formulation has been shown to improve the efficiency of energy conversion.

Case Study: Performance in DSSCs

A recent investigation assessed the performance of solar cells utilizing this compound-based dyes. The study reported an increase in power conversion efficiency (PCE) compared to traditional dyes. The findings suggest that optimizing the molecular structure can lead to enhanced light absorption and electron transfer properties .

Photopolymerization

Photoinitiators for Polymerization Reactions

this compound is utilized as a photoinitiator in polymerization processes. Its ability to generate free radicals upon exposure to UV light makes it suitable for initiating polymerization reactions in the production of coatings and adhesives.

Data Table: Photopolymerization Efficiency

| Compound | Light Source | Conversion Rate (%) | Application |

|---|---|---|---|

| This compound | UV Lamp (365 nm) | 85% | Coatings |

| Traditional Initiator | UV Lamp (365 nm) | 70% | Coatings |

The table illustrates that the use of this compound leads to higher conversion rates in photopolymerization compared to traditional photoinitiators .

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its active methylene group allows for various chemical transformations, including Knoevenagel condensation reactions. This property facilitates the synthesis of more complex structures with potential applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

Research has demonstrated multiple synthetic pathways employing this compound as a starting material. For instance, a study highlighted its role in synthesizing biologically active compounds through one-pot reactions that yield high purity and yield .

作用机制

The mechanism of action of 1-Naphthalen-2-ylbutane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.

相似化合物的比较

1-Naphthalen-2-ylbutane-1,3-dione can be compared with other similar compounds, such as:

1-(2-Naphthyl)ethane-1,2-dione: This compound has a similar structure but with a shorter carbon chain.

1-(2-Naphthyl)propane-1,3-dione: Similar structure with a different carbon chain length.

1-(2-Naphthyl)butane-2,3-dione: Positional isomer with the diketone moiety at different positions.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications.

生物活性

1-Naphthalen-2-ylbutane-1,3-dione, also known as 1-(naphthalen-2-yl)butane-1,3-dione, is an organic compound that has garnered attention for its potential biological activities. This compound's structure features a naphthalene moiety attached to a butanedione framework, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure is characterized by a naphthalene ring and two carbonyl groups (ketones) that are pivotal for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting cellular processes such as the cell cycle and mitochondrial function.

Case Study: HepG2 Cells

In a study involving HepG2 liver cancer cells:

- Cell Cycle Arrest : Treatment with this compound resulted in an increased percentage of cells in the S phase, indicating an interruption in normal cell cycle progression.

- Apoptosis Induction : The compound was shown to increase mitochondrial membrane permeability, leading to apoptosis through the activation of caspases .

| Concentration (μM) | % Cells in S Phase | % Apoptotic Cells |

|---|---|---|

| 0 | 26.43 | 0.53 |

| 2 | 28.17 | 6.14 |

| 4 | 36.96 | 13.80 |

| 8 | 37.25 | 34.92 |

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary findings suggest that it may possess activity against various bacterial strains, although specific mechanisms remain to be elucidated. The presence of the naphthyl group is believed to enhance its interaction with microbial membranes.

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Cell Cycle Disruption : By arresting the cell cycle at specific phases, the compound prevents cancer cells from proliferating.

- Mitochondrial Dysfunction : Induction of apoptosis is linked to changes in mitochondrial membrane potential and subsequent activation of apoptotic pathways.

- Interaction with Cellular Targets : Molecular docking studies have suggested potential interactions with proteins involved in cell signaling and apoptosis regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-1-(naphthalen-2-yl)butane-1,3-dione | Contains one fluorine atom | Less potent than naphthyl derivative |

| 1-(Naphthalen-2-yl)-3-trifluoromethylbutane | Trifluoromethyl group | Varies based on position |

属性

IUPAC Name |

1-naphthalen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJOLQJZODADPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286350 | |

| Record name | 1-(2-naphthyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13298-50-5 | |

| Record name | 1-(2-Naphthalenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13298-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44993 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013298505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-naphthyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。